4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine
Description
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-8-1-2-9(10(7-8)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCLNGSOULXHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most common method employs carbodiimide-mediated coupling between 4-bromo-2-(trifluoromethyl)benzoic acid and morpholine. Ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by morpholine’s secondary amine.
Experimental Procedure
- Activation : Dissolve 4-bromo-2-(trifluoromethyl)benzoic acid (1 eq) in anhydrous dichloromethane (DCM).
- Coupling Agent : Add EDCI (1.2 eq) and hydroxybenzotriazole (HOBt, 0.1 eq) to suppress racemization.
- Amine Addition : Introduce morpholine (1.5 eq) and stir at 25°C for 12–24 hours.
- Workup : Wash with 5% HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
- Purification : Isolate via silica gel chromatography (hexanes:ethyl acetate 3:1 → 1:1) yielding 68–75% product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 12–24 h |
Acid Chloride Intermediate Route
Chlorination Step
4-Bromo-2-(trifluoromethyl)benzoyl chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride:
Amidation with Morpholine
- Conditions : Add morpholine (1.2 eq) and triethylamine (2 eq) to the acid chloride in tetrahydrofuran (THF) at 0°C.
- Isolation : Filter precipitate and recrystallize from ethanol/water (4:1) to achieve 82% yield.
Advantages :
Solvent-Free Alkylation Method
Patent-Based Protocol (US20220089554A1)
A solvent-free approach minimizes waste and improves atom economy:
- Reactants : Mix 2,2,3,3-tetrafluoropropyltosylate (1 eq) with morpholine (1.1 eq).
- Conditions : Heat at 110°C for 8 h under N₂.
- Purification : Distill under vacuum (148–150°C) to obtain 89% pure product.
Critical Parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 110°C | |
| Yield | 89% | |
| Purity (GC) | >99% |
Alternative Pathways
Suzuki-Miyaura Coupling
For analogs, palladium-catalyzed coupling introduces the bromo group post-acyclation:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- Conditions : EDCI/HOBt, morpholine, DCM, 100 W, 80°C, 30 min.
- Outcome : 72% yield with comparable purity.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the planar benzamide core and chair conformation of the morpholine ring.
Industrial-Scale Considerations
Cost Optimization
Waste Management
- Neutralize HCl byproducts with NaOH for safer disposal.
- Distill and reuse morpholine excess (≥90% recovery).
Challenges and Solutions
| Challenge | Solution | Source |
|---|---|---|
| Trifluoromethyl group stability | Use mild bases (e.g., NaHCO₃) | |
| Over-bromination | Controlled Br₂ addition at 0°C | |
| Low acylation yields | Activate acid with HATU |
Chemical Reactions Analysis
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the morpholine ring can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-[4-Bromo-2-(trifluoromethyl)benzoyl]pyrrolidine (CAS 877383-43-2)
- Structure : Replaces morpholine with pyrrolidine (a five-membered amine ring).
- Molecular Formula: C₁₂H₁₁BrF₃NO.
- Key Differences :
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)
- Structure : Contains additional fluorine at position 6 and bromine at position 2 on the benzoyl ring.
- Molecular Formula: C₁₂H₁₀BrF₄NO₂.
- Altered bromine position may influence reactivity in Suzuki-Miyaura couplings .
4-(4-(Trifluoromethyl)phenyl)morpholine
Heterocyclic Core Modifications
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Structure : Incorporates a benzo-thiadiazole ring (with sulfur and nitrogen) instead of benzoyl.
- Molecular Formula : C₁₀H₉BrN₄OS.
- Key Differences :
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
Physicochemical Properties
| Property | 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine | 1-[4-Bromo-2-(trifluoromethyl)benzoyl]pyrrolidine |
|---|---|---|
| Molecular Weight | ~322–356 g/mol | 322.12 g/mol |
| Polarity | High (due to morpholine’s oxygen) | Moderate (pyrrolidine lacks oxygen) |
| Reactivity | Bromine enables cross-coupling | Similar bromine utility |
Biological Activity
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a bromo and trifluoromethyl group on the benzoyl moiety. This unique structure is believed to contribute to its biological properties.
- Molecular Formula : C12H10BrF3N2O
- Molecular Weight : 341.12 g/mol
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with various cellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that play roles in inflammatory responses or cancer pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing the following:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 9.22 ± 0.17 µM
- MCF-7: 15.5 µM
- A549: 12.3 µM
The compound demonstrated dose-dependent cytotoxicity, with increased efficacy observed over extended incubation periods .
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate potential applications in treating bacterial infections, although further studies are required to confirm these findings .
Case Study 1: Anticancer Efficacy
A recent study utilized in vivo models to assess the anticancer efficacy of the compound. The results indicated a significant reduction in tumor size when administered at doses of 20 mg/kg over a period of two weeks compared to control groups.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies showed that after oral administration, the compound exhibited moderate bioavailability (approximately 41%) and a half-life of approximately 2.9 hours in rat models. This information is crucial for understanding dosing regimens for potential therapeutic applications .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Anticancer Activity |
|---|---|---|
| Compound A (similar structure) | 10 | Moderate |
| Compound B (no trifluoromethyl) | 25 | Low |
| 4-[4-Bromo-2-(trifluoromethyl)... | 9.22 | High |
This comparison highlights the enhanced potency attributed to the trifluoromethyl substitution .
Q & A
Q. What are the key steps in synthesizing 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine?
- Methodological Answer : A common approach involves coupling 4-bromo-2-(trifluoromethyl)benzoic acid with morpholine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to activate the carboxylic acid. The reaction is typically carried out in anhydrous dichloromethane or DMF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require adjusting stoichiometry (1.2–1.5 equivalents of morpholine) and reaction time (12–24 hours) .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzoyl-morpholine linkage and substituent positions. The trifluoromethyl group ( ~110–120 ppm in F NMR) and bromine’s deshielding effects are key markers.
- HPLC-MS : LCMS (electrospray ionization) verifies molecular ion peaks ([M+H]) and purity (>95%). Retention time consistency under gradient elution (e.g., acetonitrile/water + 0.1% TFA) is critical .
- Elemental Analysis : Matches calculated C, H, N, and Br percentages to confirm stoichiometry .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer : In vitro assays include:
- Enzyme Inhibition : Testing against kinases or proteases (e.g., IC determination via fluorescence polarization assays).
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., receptors like GPCRs) .
Advanced Research Questions
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer : AutoDock Vina is employed for molecular docking, using a Lamarckian genetic algorithm. The ligand’s 3D structure is optimized with Gaussian09 (B3LYP/6-31G*), and the protein structure (from PDB) is prepared by removing water and adding polar hydrogens. Docking parameters: exhaustiveness = 20, num_modes = 10. Binding poses are validated using MD simulations (AMBER) and MM-GBSA free energy calculations .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling if intermediates require aryl amination.
- Solvent Optimization : Replace DMF with less viscous solvents (e.g., THF) to improve mixing.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 24 hours conventional) while maintaining yield .
Q. How to resolve contradictions between computational binding predictions and experimental assay results?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes.
- Alanine Scanning Mutagenesis : Identify critical residues in the binding pocket that computational models may overlook.
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to reconcile docking scores with experimental affinities .
Q. What strategies address poor solubility in aqueous buffers during biological assays?
- Methodological Answer :
Q. How is single-crystal X-ray diffraction used to confirm molecular geometry?
- Methodological Answer : Crystals are grown via vapor diffusion (e.g., hexane/ethyl acetate). Data collection at 298 K (Mo-Kα radiation, λ = 0.71073 Å) resolves the trifluoromethyl and benzoyl-morpholine conformation. Refinement with SHELXL (R factor <0.05) validates bond lengths/angles. Disordered bromine atoms may require TLS (translation-libration-screw) modeling .
Q. What stability tests are essential for long-term storage?
- Methodological Answer :
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Replace bromine with Cl/I or morpholine with piperazine.
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., NO) at the benzoyl para-position.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonds with trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
